molecular formula C44H85O3PS B6320759 Tributyltetradecylphosphonium dodecylbenzenesulfonate, 95% CAS No. 170695-05-3

Tributyltetradecylphosphonium dodecylbenzenesulfonate, 95%

Cat. No. B6320759
CAS RN: 170695-05-3
M. Wt: 725.2 g/mol
InChI Key: NROOCLTUPCFAAP-UHFFFAOYSA-M
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Description

Tributyltetradecylphosphonium dodecylbenzenesulfonate (TTDPB) is a quaternary ammonium surfactant, a type of amphiphilic compound consisting of both hydrophilic and lipophilic parts. TTDPB has been widely used in various scientific and industrial applications, such as detergents, emulsifiers, and wetting agents. It is also known to be an effective antimicrobial agent, and has been studied for its potential use in medical and pharmaceutical products.

Scientific Research Applications

Polymer Blend Properties Enhancement

The compound has been used to enhance the processability of blends based on polyaniline and a fluorinated polymer matrix. It significantly influences melt viscosity and improves electrical conductivity, dielectric properties, and electromagnetic interference shielding effectiveness in conducting blends. The presence of the compound also facilitates the formation of conducting pathways and enhances the β-crystalline phase fraction in polymer matrices (Soares et al., 2015).

Wetting Properties Analysis

Research has been conducted on the wetting properties of several phosphonium cation-based ionic liquids, including the compound. The study analyzed surface tension and contact angle on different surfaces, contributing to the understanding of interactions between these liquids and hydrophobic systems (Blanco et al., 2016).

Catalysis in Isotopic Exchange Reactions

The compound has been utilized in the formation of ruthenium(0) nanoparticles, which act as catalysts for isotopic exchange reactions between boron isotopes. This application is significant in the synthesis of compounds with enriched isotopes for various scientific purposes (Yinghuai et al., 2009).

Viscosity and Density Modification

In studies involving ionic liquids, the addition of a small amount of water to the compound significantly decreased its viscosity. This finding is relevant in the context of manipulating the physical properties of ionic liquids for various industrial and research applications (Yoo et al., 2013).

Flotation and Separation Applications

The compound has been evaluated for its effectiveness in the flotation and separation of minerals. Its use as a collector for kaolinite flotation has shown promising results, with its branched chain structure enhancing the flotation performance (Pa, 2014).

Material Synthesis and Photocatalytic Activity

properties

IUPAC Name

4-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h5-26H2,1-4H3;13-16H,2-12H2,1H3,(H,19,20,21)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOCLTUPCFAAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H85O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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